TAK-828F -

TAK-828F

Catalog Number: EVT-283136
CAS Number:
Molecular Formula: C28H32FN3O5
Molecular Weight: 509.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAK-828F is a potent and selective orally available RORγt inverse agonist. TAK-828F showed Binding IC50 = 1.9 nM; Reporter gene IC50=6.1 nM; logD=3.53; LLE (reporter gene)=4.68. TAK-828F inhibited IL-17 production from mouse splenocytes and human peripheral blood mononuclear cells dose-dependently at concentrations of 0.01-10 μM without affecting the production of IFN-γ. TAK-828F may provide a novel therapeutic option to treat immune diseases by inhibiting Th17 and Th1/17 cells' differentiation and improving imbalance between Th17 and Treg cells.
Synthesis Analysis

Key Methods and Technical Details

  1. Heck-Type Vinylation: The synthesis employs a novel atom-economical protocol for the Heck-type vinylation of chloropyridine using ethylene gas.
  2. One-Pot Cyclization: An unprecedented one-pot cyclization and amination reaction converts 3-acyl-2-vinylpyridine into dihydronaphthyridine.
  3. Enantioselective Transfer Hydrogenation: This step is crucial for the formation of the chiral centers in the tetrahydronaphthyridine scaffold .
Molecular Structure Analysis

The molecular structure of TAK-828F can be described as follows:

  • Core Structure: A tetrahydronaphthyridine ring system.
  • Functional Groups: Incorporates an amino-indane unit and a cis-1,3-disubstituted cyclobutane.
  • Stereochemistry: The compound exhibits chirality due to the presence of multiple stereogenic centers.

Data

The molecular formula of TAK-828F is C19H22N2O2C_{19}H_{22}N_{2}O_{2}, and its molecular weight is approximately 314.39 g/mol. The compound's structure allows it to interact selectively with its biological targets, contributing to its pharmacological efficacy .

Chemical Reactions Analysis

TAK-828F undergoes various chemical reactions that are essential for its synthesis and functionalization:

  1. Pictet–Spengler Reaction: This reaction is utilized to form the tetrahydronaphthyridine core from appropriate precursors.
  2. Methylation Reactions: Selective methylation processes are employed to modify functional groups within the molecule.
  3. Amide Bond Formation: The synthesis involves multiple amide bond formations, which are critical for constructing the final compound .

These reactions are optimized to ensure high yields and purity of the final product.

Mechanism of Action

TAK-828F acts primarily as an inverse agonist for retinoic acid receptor-related orphan receptor gamma t. Its mechanism involves:

  • Binding Affinity: TAK-828F exhibits a binding affinity (IC50) of approximately 1.9 nM, indicating strong interactions with its target receptor.
  • Downregulation of Cytokines: The compound reduces Th17 and Th1/17 dependent immune responses in models of experimental autoimmune encephalomyelitis, suggesting its role in modulating immune activity .

This mechanism underlines its potential utility in treating autoimmune conditions by inhibiting pro-inflammatory pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: TAK-828F is typically presented as a solid crystalline form.
  • Solubility: It demonstrates good solubility in organic solvents, which facilitates its use in pharmaceutical formulations.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over time.
  • Reactivity: TAK-828F's reactivity is influenced by its functional groups, allowing for further derivatization if necessary .
Applications

TAK-828F has significant potential in scientific research and therapeutic applications:

  • Autoimmune Diseases: Its primary application lies in treating autoimmune disorders by modulating immune responses.
  • Pharmacological Studies: Researchers are investigating its effects on various immune cell types, particularly those involved in inflammatory responses .
Introduction to RORγt as a Therapeutic Target

Role of RORγt in Immune Regulation and Autoimmunity

Retinoic acid receptor-related orphan receptor gamma-t (RORγt) is a master transcriptional regulator expressed predominantly in immune cells, including Th17 cells, Tc17 cells, γδ T cells, and group 3 innate lymphoid cells (ILC3s). As a ligand-dependent nuclear hormone receptor, RORγt controls the expression of pro-inflammatory cytokines IL-17A, IL-17F, IL-22, and GM-CSF [5] [8]. Structural studies reveal RORγt contains a conserved DNA-binding domain and a ligand-binding domain (LBD) with a large hydrophobic pocket that accommodates sterol-like molecules, including cholesterol metabolites [5] [8]. This LBD enables pharmacological modulation by small molecules. Genetic ablation of Rorc (encoding RORγt) in mice results in complete resistance to Th17-mediated autoimmune models like experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis, without impairing Th1 or Th2 differentiation [1] [5]. Notably, RORγt-deficient mice also exhibit defective development of lymphoid tissues (lymph nodes, Peyer's patches) due to absent lymphoid tissue inducer (LTi) cells, underscoring its developmental role [8].

Table 1: Key Immune Functions Regulated by RORγt

Cell TypeRORγt-Dependent FunctionsAutoimmune Disease Relevance
Th17 cellsIL-17A/F production, CCR6 expression, IL-23R upregulationPsoriasis, IBD, RA, MS
Tc17 cellsIL-17 production in CD8+ T cellsPsoriasis, cytotoxic inflammation
ILC3sIL-22 production, epithelial barrier maintenanceIBD, intestinal inflammation
γδ T cellsIL-17 production in mucosal tissuesPsoriasis, antibacterial defense
LTi cellsLymph node development, lymphoid tissue organizationDevelopmental (not adult) function

Pathogenic Contributions of Th17, Tc17, and Th1/17 Cells

RORγt⁺ T cells drive autoimmunity through diverse effector mechanisms:

  • Th17 cells: Generate IL-17A and IL-17F, inducing epithelial/endothelial cells to produce chemokines (CXCL1, CXCL8) recruiting neutrophils, and antimicrobial peptides (defensins), perpetuating inflammation in psoriasis and IBD [1] [5].
  • Tc17 cells: CD8⁺IL-17⁺ cells exhibit cytotoxic properties and infiltrate psoriatic epidermis, contributing to keratinocyte hyperproliferation [9].
  • Plasticity subsets: Th1/17 cells (co-expressing RORγt and T-bet) produce both IL-17 and IFN-γ, prevalent in severe Crohn’s disease and rheumatoid synovium, resistant to conventional therapies [4].RORγt⁺ cells also produce IL-22, stimulating keratinocyte proliferation in psoriasis and epithelial regeneration in colitis, but exacerbating fibrosis in chronic inflammation [8].

Rationale for Targeting RORγt in Inflammatory Disorders

Direct inhibition of RORγt offers advantages over cytokine-targeted biologics (e.g., anti-IL-17/23):

  • Upstream action: Suppresses multiple Th17 cytokines (IL-17A/F, IL-22) and the IL-23 receptor, unlike single-cytokine blockade [5].
  • Transcriptional modulation: Alters pathogenic T cell differentiation without depleting immune cells, potentially preserving host defense [5] [6].
  • Oral/topical administration: Small molecules like TAK-828F enable non-injectable formulations, improving patient compliance [9].Clinical evidence supports RORγt targeting: IL-23R and RORC polymorphisms associate with psoriasis, IBD, and ankylosing spondylitis susceptibility [2] [5].

Properties

Product Name

TAK-828F

IUPAC Name

2-[3-[(5R)-5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid

Molecular Formula

C28H32FN3O5

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C28H32FN3O5/c1-28(2)8-6-16-13-18(14-20(29)24(16)28)30-26(35)25-19-4-5-22(37-3)31-21(19)7-9-32(25)27(36)17-10-15(11-17)12-23(33)34/h4-5,13-15,17,25H,6-12H2,1-3H3,(H,30,35)(H,33,34)/t15?,17?,25-/m1/s1

InChI Key

ICMFYVOUDGRBLG-NJMNTPMDSA-N

SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C

Solubility

Soluble in DMSO

Synonyms

TAK-828F; TAK 828F; TAK828F;

Canonical SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C

Isomeric SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)[C@H]3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.